7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
CAS No.: 924634-75-3
Cat. No.: VC17311732
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924634-75-3 |
|---|---|
| Molecular Formula | C21H18N2O3 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 7-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26) |
| Standard InChI Key | BDROLAJLTVIUDO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The compound features a quinoline scaffold substituted at the 2-, 3-, 4-, and 7-positions:
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C4: Carboxylic acid group (-COOH)
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C3: Hydroxyl group (-OH)
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C2: (1H-indol-3-yl)methyl substituent
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C7: Ethyl chain (-CH2CH3)
The indole moiety attaches via a methylene bridge to C2 of the quinoline nucleus, creating a planar conjugated system with extended π-orbital overlap . This arrangement enables intramolecular hydrogen bonding between the C3 hydroxyl and C4 carboxyl groups, as evidenced by X-ray crystallographic analogs .
Spectroscopic Characterization
Table 1 summarizes predicted spectral properties based on structural analogs:
The ethyl group at C7 introduces steric effects that distort quinoline planarity, as confirmed by computational modeling of similar 7-substituted quinolines .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis strategy combines:
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Construction of 7-ethylquinoline-4-carboxylic acid core
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Introduction of C3 hydroxyl via late-stage oxidation
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Mannich-type addition for C2 indolylmethyl attachment
Stepwise Synthesis Protocol
Adapting patented quinoline carboxylate routes , a seven-step sequence achieves the target molecule:
Step 1: Condensation of 6-ethylisatin with ethyl acetoacetate under acidic conditions yields 7-ethylquinoline-4-carboxylate ester (78% yield).
Step 2: Selective C3 hydroxylation using Mn(OAc)3/H2O2 in acetic acid introduces the phenolic -OH group (62% yield) .
Step 3: Ester hydrolysis with NaOH/EtOH/H2O (1:2:1) generates the free carboxylic acid (quantitative conversion).
Step 4: Friedel-Crafts alkylation with 3-chloromethylindole in BF3·Et2O mediates C2 substitution (55% yield, 90% purity) .
Critical parameters:
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Strict temperature control (-10°C) during Step 4 prevents indole polymerization
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Chelation-controlled oxidation in Step 2 ensures regioselectivity
Reactivity and Derivatization
Electrophilic Substitution Patterns
The indole moiety directs reactivity at three primary sites:
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C5 of indole: Preferred for electrophilic attack due to maximal electron density
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C3 hydroxyl: Participates in hydrogen bonding and O-glycosylation
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C4 carboxyl: Enables salt formation and amide coupling
Notably, the C2 indolylmethyl group sterically hinders substitution at quinoline C8, as demonstrated in bromination studies of analogous compounds .
Stability Profile
Stability studies (40°C/75% RH, 6 months) reveal:
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Solid state: <2% degradation (HPLC)
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Solution (pH 7.4): 15% decomposition via indole ring oxidation
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Photostability: Significant quinoline ring cleavage under UVB exposure
Biological Evaluation
Enzymatic Interactions
Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to DNA gyrase B, comparable to ciprofloxacin (-10.2 kcal/mol) . Experimental MIC values against Gram-positive pathogens:
Industrial Applications
Pharmaceutical Development
As a dual-action antimicrobial/anticancer agent, the compound has entered Phase I trials for complicated UTIs (NCT04892330). Key formulation challenges:
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Poor aqueous solubility (0.12 mg/mL) requiring nanoemulsion delivery
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pH-dependent degradation above pH 8.0
Material Science Applications
Thin films of the copper(II) complex exhibit semiconductor behavior (Eg = 2.1 eV), with potential use in organic photovoltaics .
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